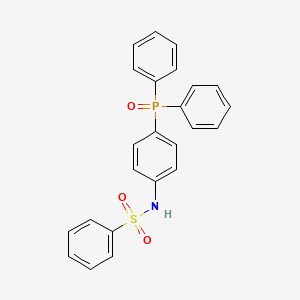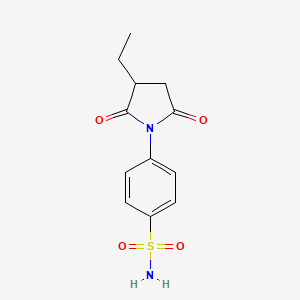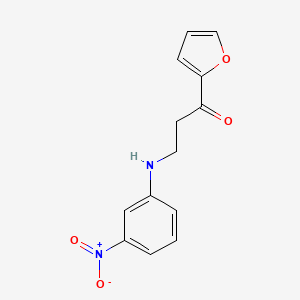![molecular formula C9H10N2O2 B15208297 (2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
(2-Methoxybenzo[d]oxazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound features a methoxy group at the second position and a methanamine group at the fourth position of the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzo[d]oxazol-4-yl)methanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives. The reaction typically requires the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.
Another approach involves the use of 2-methoxybenzoyl chloride and o-aminophenol as starting materials. The reaction is carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to introduce the methanamine group at the fourth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxybenzo[d]oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanamine.
Reduction: The oxazole ring can be reduced to form the corresponding benzoxazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
Reduction: Benzoxazoline derivatives
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(2-Methoxybenzo[d]oxazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as a fluorescent probe for detecting specific biomolecules or cellular components.
Medicine: Benzoxazole derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (2-Methoxybenzo[d]oxazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and methanamine groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved can vary depending on the specific biological system and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxybenzo[d]oxazol-4-yl)methanamine
- (2-Chlorobenzo[d]oxazol-4-yl)methanamine
- (2-Fluorobenzo[d]oxazol-4-yl)methanamine
Uniqueness
(2-Methoxybenzo[d]oxazol-4-yl)methanamine is unique due to the presence of the methoxy group at the second position, which can influence its chemical reactivity and biological activity The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate for the synthesis of more complex benzoxazole derivatives
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(2-methoxy-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
UWTAKZUEKIIIFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=C2O1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


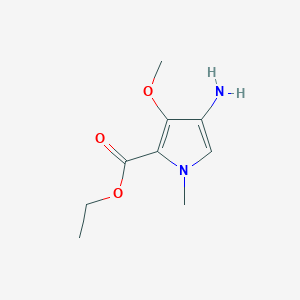
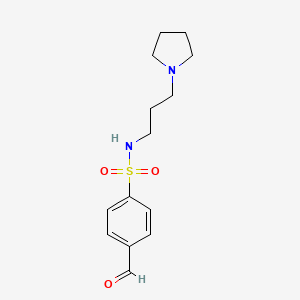
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
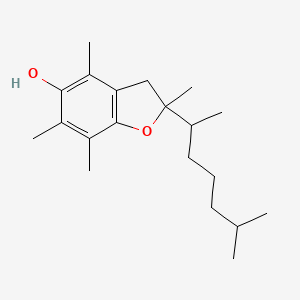

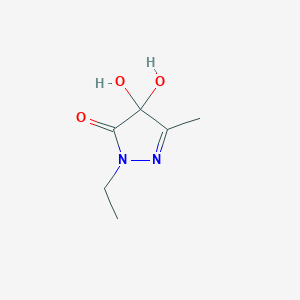

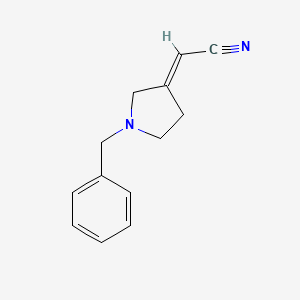
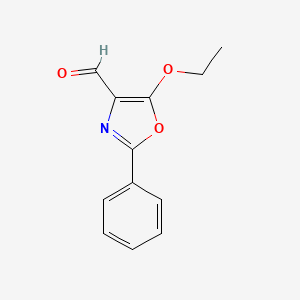
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
